4-Nitrothioanisole
Overview
Description
4-Nitrothioanisole, also known as methyl-4-nitrophenyl sulfide, is an organic compound with the molecular formula C7H7NO2S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a thioether group (-SCH3). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Nitrothioanisole, also known as Methyl-4-nitrophenyl sulfide, is a chemical compound with the linear formula O2NC6H4SCH3 It is known to interact with various catalysts in chemical reactions .
Mode of Action
This compound exhibits a twofold barrier to rotation about the Csp2-S bond . It undergoes hydrogenation in the presence of sulfided Pd/C catalysts . The hydrogenation process involves the addition of hydrogen (H2) to the this compound molecule, which can lead to changes in its structure and properties .
Biochemical Pathways
It’s known that this compound can undergo chemical reactions such as hydrogenation , which can potentially influence various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects. In the presence of sulfided Pd/C catalysts, this compound undergoes hydrogenation . This reaction could potentially lead to changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts, such as sulfided Pd/C, can enhance the hydrogenation of this compound . Moreover, the physical properties and the carbon content of the catalysts are closely related to the deposition temperature , indicating that temperature is a crucial environmental factor.
Biochemical Analysis
Biochemical Properties
4-Nitrothioanisole plays a significant role in biochemical reactions, particularly in the context of hydrogenation processes. It interacts with various enzymes and proteins, including sulfide oxidase and cytochrome P450 enzymes. These interactions are primarily based on the compound’s ability to undergo redox reactions, where the nitro group can be reduced to an amino group. The thioether group in this compound also allows it to form stable complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can inhibit the activity of sulfide oxidase by binding to its active site and preventing the oxidation of sulfide ions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox reactions. It interacts with enzymes such as sulfide oxidase and cytochrome P450, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, including glutathione and reactive oxygen species, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, with distinct effects observed in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrothioanisole can be synthesized through the reaction of 4-nitrochlorobenzene with sodium disulfide (Na2S2) in a single vessel without intermediate isolation . The reaction typically involves the following steps:
- Dissolving 4-nitrochlorobenzene in a suitable solvent.
- Adding sodium disulfide to the solution.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrothioanisole undergoes various chemical reactions, including:
Hydrogenation: In the presence of palladium on carbon (Pd/C) catalysts, this compound can be hydrogenated to form 4-aminothioanisole.
Oxidation: The compound can be oxidized to form this compound sulfoxide and methyl 4-nitrophenyl sulfoxide.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalysts, hydrogen gas, and suitable solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products:
Hydrogenation: 4-Aminothioanisole.
Oxidation: this compound sulfoxide and methyl 4-nitrophenyl sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrothioanisole has several applications in scientific research, including:
Comparison with Similar Compounds
4-Nitrothioanisole can be compared with other similar compounds such as:
4-Nitroanisole: Similar structure but with an ether group (-OCH3) instead of a thioether group (-SCH3).
4-Methylthioaniline: Contains an amino group (-NH2) instead of a nitro group (-NO2).
4-Nitrophenyl Sulfide: Lacks the methyl group (-CH3) on the sulfur atom, leading to variations in its reactivity and applications.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-methylsulfanyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGPRYOJVPJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220378 | |
Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-57-5 | |
Record name | 4-Nitrothioanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrothioanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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